molecular formula C14H11N3O2S B3019921 2-(5-phenylisoxazol-3-yl)-N-(thiazol-2-yl)acetamide CAS No. 953173-92-7

2-(5-phenylisoxazol-3-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B3019921
CAS No.: 953173-92-7
M. Wt: 285.32
InChI Key: OSRVPEPGOTXXRH-UHFFFAOYSA-N
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Description

2-(5-Phenylisoxazol-3-yl)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a central acetamide bridge connecting a 5-phenylisoxazole moiety and a thiazole ring. Its design aligns with bioisosteric principles, where heterocycles and amide groups mimic natural substrates or inhibitors .

Properties

IUPAC Name

2-(5-phenyl-1,2-oxazol-3-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-13(16-14-15-6-7-20-14)9-11-8-12(19-17-11)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRVPEPGOTXXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-phenylisoxazol-3-yl)-N-(thiazol-2-yl)acetamide typically involves the formation of the isoxazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole and thiazole rings. These rings are then coupled using reagents such as acyl chlorides or anhydrides in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-phenylisoxazol-3-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-phenylisoxazol-3-yl)-N-(thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(5-phenylisoxazol-3-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems and Substituents

The compound’s structural uniqueness lies in its combination of isoxazole and thiazole rings. Comparisons with similar derivatives highlight key differences:

Compound Name Core Structure Substituents Key Features Reference
Target Compound Isoxazole + Thiazole 5-phenyl on isoxazole Enhanced lipophilicity from phenyl group; dual heterocyclic H-bond donors N/A
Oxadiazole-Thiazole Derivatives (4a–4l) Oxadiazole + Thiazole Varied (e.g., alkyl, aryl) Oxadiazole acts as a bioisostere for ester/carbamate, improving activity
Benzoimidazole-Thiazole-Triazole (9c) Benzoimidazole + Thiazole-Triazole 4-bromophenyl on thiazole Triazole linker enhances rigidity; bromine increases steric bulk
Coumarin-Thiazole Derivatives (5, 6) Coumarin + Thiazole Phenylamino on acetamide Coumarin core provides π-π stacking; thiazole aids in enzyme inhibition

Key Insights :

  • Substituent Effects : Halogenated analogs (e.g., 9c with 4-bromophenyl) show improved binding in docking studies due to hydrophobic interactions, suggesting that the target compound’s phenyl group may confer similar advantages .
Pharmacological Activity Trends

While direct activity data for the target compound are unavailable, evidence from analogs provides insights:

  • Antimicrobial Activity: Oxadiazole-thiazole derivatives (4a–4l) and benzothiazole-isoquinoline compounds (4a–4p) demonstrate broad-spectrum antimicrobial activity, attributed to heterocycle-mediated enzyme inhibition .
  • Enzyme Inhibition : Coumarin-thiazole derivatives (e.g., compound 5) inhibit α-glucosidase (IC₅₀ ~1.2 µM), suggesting that the thiazole-acetamide framework is critical for binding catalytic sites .
  • Cytotoxicity : Intermediate 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide () shows cytotoxicity (CC₅₀ <10 µM), highlighting the impact of substituents like thiocyanate on cell viability .
Molecular Interactions

Docking studies () suggest that:

  • Thiazole and acetamide groups anchor compounds to enzymatic active sites via hydrogen bonds.
  • Aromatic substituents (e.g., phenyl in the target compound) engage in π-π stacking with hydrophobic pockets.
  • The isoxazole’s oxygen may form additional H-bonds compared to oxadiazole or triazole systems .

Biological Activity

Structural Characteristics

The compound features:

  • Isoxazole Ring : A five-membered ring containing one nitrogen and one oxygen atom, known for its biological activity.
  • Thiazole Ring : Another five-membered ring containing sulfur and nitrogen, often associated with antimicrobial and anticancer properties.
  • Acetamide Group : This group may enhance solubility and bioavailability, which are critical for therapeutic applications.

Potential Biological Activities

  • Antimicrobial Activity : Compounds containing isoxazole and thiazole rings have been reported to exhibit antimicrobial properties. The structural similarity to other known antimicrobial agents suggests that 2-(5-phenylisoxazol-3-yl)-N-(thiazol-2-yl)acetamide could also possess similar activities.
  • Anticancer Properties : Research on derivatives of thiazole has indicated potential anticancer mechanisms, particularly through apoptosis induction via caspase activation. The incorporation of the isoxazole moiety may enhance these effects by interacting with specific cellular pathways.
  • Enzyme Inhibition : The compound's structure may allow it to act as an inhibitor of various enzymes, including those involved in metabolic processes or signaling pathways. For instance, isoxazole derivatives have been studied for their ability to inhibit tyrosinase, an enzyme crucial in melanin production, which could be relevant in skin-related therapies.

Research Findings

While direct studies on 2-(5-phenylisoxazol-3-yl)-N-(thiazol-2-yl)acetamide are scarce, insights can be gathered from related compounds:

CompoundActivityIC50 Value (μM)Reference
Compound 3 (related isoxazole)Tyrosinase Inhibition0.51
Compound 4b (thiazole derivative)Apoptosis InductionNot specified

Case Studies

  • Tyrosinase Inhibition : A study involving similar isoxazole compounds demonstrated significant inhibition of tyrosinase activity, suggesting that our compound could also inhibit this enzyme effectively, potentially aiding in skin lightening treatments or melanin-related disorders.
  • Apoptosis Induction in Cancer Cells : Research on thiazole derivatives indicated their ability to induce apoptosis in cancer cell lines through caspase activation. This mechanism provides a pathway for further investigation into the anticancer potential of 2-(5-phenylisoxazol-3-yl)-N-(thiazol-2-yl)acetamide.

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